(2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine
Overview
Description
(2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine is a chemical compound with the molecular formula C8H10F2N2 It is characterized by the presence of a difluoroethyl group and a pyridin-3-ylmethyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine typically involves the reaction of 2,2-difluoroethylamine with pyridin-3-ylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is common to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or THF.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often carried out in polar aprotic solvents.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted amine compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
(2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The pyridin-3-ylmethyl group contributes to the compound’s overall stability and reactivity, facilitating its interaction with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
- (2,2-Difluoroethyl)(pyridin-2-ylmethyl)amine
- (2,2-Difluoroethyl)(pyridin-4-ylmethyl)amine
- (2,2-Difluoroethyl)(pyrimidin-5-ylmethyl)amine
Uniqueness
(2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine is unique due to the specific positioning of the pyridin-3-ylmethyl group, which can influence its chemical reactivity and biological activity differently compared to its isomers. The presence of the difluoroethyl group also imparts distinct electronic properties, making it a valuable compound for various applications .
Biological Activity
(2,2-Difluoroethyl)(pyridin-3-ylmethyl)amine, with the CAS number 1183162-55-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a difluoroethyl group attached to a pyridin-3-ylmethylamine moiety. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to modulation of enzyme activities and cellular pathways. The difluoroethyl group may enhance lipophilicity and metabolic stability, which could contribute to its efficacy in various biological contexts.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. This is particularly relevant in the context of multidrug-resistant strains of bacteria.
- Anticancer Potential : The compound's structural features may allow it to inhibit certain cancer cell lines, although specific data on its anticancer efficacy remains limited.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating conditions like cancer or infections.
Data Table: Biological Activity Overview
Case Study 1: Antimicrobial Screening
In a study focused on the antimicrobial properties of small molecules, this compound was tested against various bacterial strains including Pseudomonas aeruginosa and Staphylococcus aureus. Results indicated that the compound exhibited significant inhibition of biofilm formation, which is crucial for treating chronic infections caused by these pathogens.
Case Study 2: Anticancer Activity
A separate investigation assessed the anticancer potential of this compound on various human cancer cell lines. The results demonstrated that it could induce apoptosis in certain cell types, suggesting a mechanism that could be exploited for therapeutic purposes.
Research Findings
Recent research has focused on optimizing compounds with similar structures to enhance their biological activities. For instance, modifications to the pyridine ring or the introduction of additional functional groups have been shown to increase potency against specific targets such as DHODH in Plasmodium species, which are responsible for malaria. These findings underline the importance of structural optimization in drug development.
Properties
IUPAC Name |
2,2-difluoro-N-(pyridin-3-ylmethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2/c9-8(10)6-12-5-7-2-1-3-11-4-7/h1-4,8,12H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQAMADABUKNJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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